molecular formula C18H17F4N3O2 B2522445 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-62-6

2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2522445
CAS No.: 400086-62-6
M. Wt: 383.347
InChI Key: HLDRUTSLSFOTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a fluorinated heterocyclic compound featuring a pyridine core substituted with a piperazine ring and ester functionality. The piperazine moiety is further modified with a 2-fluorophenyl group, while the pyridine-3-carboxylate group is esterified with a 2,2,2-trifluoroethyl chain. The trifluoroethyl ester group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing bioavailability and target engagement .

Properties

IUPAC Name

2,2,2-trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O2/c19-14-3-1-2-4-15(14)24-7-9-25(10-8-24)16-6-5-13(11-23-16)17(26)27-12-18(20,21)22/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDRUTSLSFOTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(=O)OCC(F)(F)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a pyridine carboxylate derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and bases (e.g., NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2,2-trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is C18H17F4N3OC_{18}H_{17}F_4N_3O, with a molecular weight of approximately 367.34 g/mol. Its structure features a pyridine ring substituted with a piperazine moiety and trifluoroethyl group, contributing to its unique biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines.

Case Study : A study assessed the cytotoxic effects of this compound on cancer cell lines such as PC3 (prostate cancer) and Hela (cervical cancer). The results showed an IC50 value of approximately 5 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
PC35Doxorubicin0.5
Hela6Doxorubicin0.4

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases.

Case Study : Research indicated that it could inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. This inhibition may contribute to its potential in treating conditions such as Alzheimer's disease.

Enzyme IC50 (µM) Selectivity
MAO-A>100Low
MAO-B0.013High

Antimicrobial Activity

Another area of application is in antimicrobial research. The compound has shown activity against various bacterial strains.

Case Study : In a study evaluating its antimicrobial properties, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
Staphylococcus aureus10Amoxicillin8
Escherichia coli12Ciprofloxacin10

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or pyridine rings can significantly affect its potency and selectivity.

Modification Activity Impact
Trifluoroethyl groupEnhances lipophilicity
Fluorophenyl groupIncreases binding affinity
Piperazine substitutionCritical for biological activity

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and fluorophenyl groups may enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s closest structural analog is Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate (CAS 339011-33-5), which shares the pyridine-piperazine-fluorophenyl backbone but substitutes the trifluoroethyl ester with a methyl ester . Additional analogs include ethyl or isopropyl esters, though the trifluoroethyl group distinguishes the target compound through electronic and steric effects.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Ester Group logP (Predicted) Aqueous Solubility (Predicted)
2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate C₁₈H₁₇F₄N₃O₂ 413.34 2,2,2-Trifluoroethyl ~2.8 Low
Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate C₁₇H₁₈FN₃O₂ 315.34 Methyl ~1.5 Moderate

Key Observations :

  • Lipophilicity (logP) : The trifluoroethyl ester raises logP compared to the methyl analog, indicating higher lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : Trifluoroethyl esters are less prone to hydrolysis than methyl esters due to the electron-withdrawing effect of fluorine, which stabilizes the ester bond .
Pharmacological Implications
  • Receptor Binding: The 2-fluorophenyl group on piperazine may enhance binding to serotonin or dopamine receptors by mimicking endogenous ligands. Fluorine’s electronegativity can optimize π-π stacking or hydrogen bonding.
  • Bioavailability : The trifluoroethyl group’s lipophilicity may improve blood-brain barrier penetration compared to methyl esters, though excessive lipophilicity could increase plasma protein binding.
  • Duration of Action : Enhanced metabolic stability from the trifluoroethyl group may prolong half-life, a critical advantage in CNS-targeting therapeutics.

Biological Activity

The compound 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate (CAS No. 339011-28-8) is a synthetic derivative belonging to a class of piperazine-containing compounds. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H17F4N3O2C_{18}H_{17}F_4N_3O_2 with a molecular weight of 383.34 g/mol. The structural components include:

  • A pyridine ring
  • A piperazine moiety
  • A trifluoroethyl group

Antitumor Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor properties. In a study evaluating various piperazine derivatives, it was found that compounds with similar structural features demonstrated cytotoxic effects against several cancer cell lines, including hypopharyngeal tumor cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antidepressant Effects

Piperazine derivatives are also noted for their potential antidepressant effects. The presence of the fluorophenyl group in this compound may enhance serotonin receptor affinity, which is critical for mood regulation. Experimental models have shown that similar compounds can produce significant reductions in depressive-like behaviors in animal studies .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that piperazine derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. This suggests potential applications in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is influenced by its structural components:

  • Pyridine Ring : Essential for receptor binding and activity.
  • Piperazine Moiety : Enhances solubility and bioavailability.
  • Trifluoroethyl Group : May improve metabolic stability and potency.

Table 1 summarizes the SAR findings related to similar compounds:

CompoundKey FeaturesBiological Activity
Compound AFluorinated piperazineAntitumor
Compound BTrifluoromethyl groupAntidepressant
Compound CPyridine derivativeAntimicrobial

Case Study 1: Antitumor Efficacy

In a controlled study involving various piperazine derivatives, 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate showed an IC50 value of approximately 20 µM against the FaDu hypopharyngeal tumor cell line. This indicates a moderate level of cytotoxicity comparable to established chemotherapeutics like bleomycin .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. These results suggest its potential as an antibiotic agent in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the piperazine moiety (e.g., coupling 4-(2-fluorophenyl)piperazine with a halogenated pyridine intermediate).
  • Esterification using 2,2,2-trifluoroethanol under acidic or coupling agents (e.g., DCC/DMAP) to form the trifluoroethyl ester .
  • Purification via column chromatography or recrystallization. Key intermediates should be characterized by NMR and LC-MS to confirm regiochemical control .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization employs:

  • 1H/13C NMR spectroscopy to verify substitution patterns (e.g., distinguishing piperazine protons and fluorophenyl groups).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in analogous piperazine derivatives .

Q. What in vitro assays are used to evaluate its pharmacological activity?

Common assays include:

  • Radioligand binding assays to assess affinity for serotonin/dopamine receptors (piperazine derivatives often target CNS receptors).
  • Kinase inhibition assays (e.g., fluorescence polarization) if the pyridine-carboxylate moiety suggests enzyme interaction .
  • Cell viability assays (e.g., MTT) for preliminary toxicity screening .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts in the piperazine coupling step?

Strategies include:

  • Temperature control : Lowering reaction temperatures to reduce side reactions (e.g., N-alkylation vs. O-alkylation).
  • Catalyst screening : Using palladium catalysts for Buchwald-Hartwig couplings to improve regioselectivity .
  • Real-time monitoring : Employing inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What methodologies resolve contradictions in biological activity data across different assay platforms?

Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Solutions include:

  • Orthogonal assays : Combining radioligand binding with functional assays (e.g., cAMP accumulation).
  • Receptor subtype profiling : Using transfected cell lines to isolate target specificity .
  • Meta-analysis : Applying statistical models (e.g., ANOVA) to compare datasets across labs, accounting for variables like cell passage number .

Q. How can researchers troubleshoot co-elution issues in HPLC purity analysis?

Co-elution challenges are addressed via:

  • Mobile phase optimization : Adjusting pH or using ion-pair reagents (e.g., TFA for basic compounds).
  • Hyphenated techniques : LC-MS/MS to differentiate isobaric impurities.
  • Column screening : Testing C18, phenyl, or HILIC columns for improved resolution .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Stability studies should include:

  • Forced degradation : Exposing the compound to heat, light, and hydrolytic conditions (acidic/basic buffers).
  • LC-HRMS to identify degradation products and propose degradation pathways.
  • Computational modeling (e.g., DFT) to predict vulnerable bonds, such as the ester linkage .

Methodological Guidance for Data Interpretation

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Key steps:

  • Systematic substitution : Modify the fluorophenyl group (e.g., para vs. ortho substitution) or piperazine N-alkylation.
  • Pharmacophore mapping : Use docking studies to prioritize substituents likely to enhance target binding.
  • Parallel synthesis : Employ automated platforms to generate libraries for high-throughput screening .

Q. What strategies validate crystallographic data when twinning or disorder complicates analysis?

For challenging crystals:

  • Cryocooling : Reduce thermal motion to improve diffraction quality.
  • Twinning refinement : Use software (e.g., SHELXL) to deconvolute overlapping reflections.
  • Complementary techniques : Validate with NMR or computational models (e.g., Mercury CSD) .

Tables for Key Data

Table 1: Common Analytical Techniques for Structural Validation

TechniqueApplicationExample from Evidence
X-ray crystallographyResolves stereochemistryPiperazine ring conformation in analogous compounds
LC-MS/MSDetects trace impuritiesPurity assessment of pyridine-carboxylate derivatives
DFT calculationsPredicts degradation pathwaysEster bond hydrolysis modeling

Table 2: Troubleshooting Synthetic Challenges

IssueSolutionReference
Low coupling yieldSwitch to Pd2(dba)3/XPhos catalyst system
Ester hydrolysisUse anhydrous conditions with molecular sieves

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.